molecular formula C9H15NO6 B1591071 Boc-Asp-OH-15N CAS No. 204523-15-9

Boc-Asp-OH-15N

Cat. No. B1591071
M. Wt: 234.21 g/mol
InChI Key: KAJBMCZQVSQJDE-PYWYPUIGSA-N
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Description

Boc-Asp-OH-15N is a chemical compound that has been widely used in scientific research. This compound is a derivative of aspartic acid and is commonly used in the synthesis of peptides and proteins. The unique properties of Boc-Asp-OH-15N make it an essential tool in the study of biochemical and physiological processes.

Scientific Research Applications

Boron and Nitrogen Co-doped Porous Carbon

Boron and nitrogen co-doped porous carbons (BNCs) were synthesized for use as supercapacitors, demonstrating the potential of boron and nitrogen doping in enhancing the electrochemical properties of carbon materials. These BNCs showed high specific capacitance and energy densities, suggesting their suitability for energy storage applications (Guo & Gao, 2009).

Porphyrin Decorated Bi2O2CO3 Nanocomposites

Porphyrin-decorated Bi2O2CO3 nanocomposites demonstrated enhanced photocatalytic and optical nonlinearity, extending the photoresponsive range from UV to visible light. This suggests the potential of such materials in novel optoelectronic systems and highlights the importance of interfacial charge transfer and electronic interactions (Wang et al., 2018).

Nickel-Cobalt-Boron Material for Supercapacitors

Amorphous nickel-cobalt-boron materials exhibited superior supercapacitive performance, indicating the potential of these materials in developing high-performance energy storage devices. The study demonstrated an ultrahigh energy density in an asymmetric supercapacitor configuration (Chen et al., 2017).

Ruthenium Nanoparticles for Hydrolytic Dehydrogenation

Ruthenium nanoparticles confined in SBA-15 were shown to be highly efficient catalysts for the hydrolytic dehydrogenation of ammonia borane and hydrazine borane. This work highlights the potential of ruthenium-based materials in catalysis and hydrogen generation (Yao et al., 2015).

Problems in Cyclization of Head-to-Tail Peptides

Research on the solid-phase synthesis of cyclic head-to-tail peptides using Boc-based protection schemes revealed challenges associated with side chain anchoring and epimerization, particularly when anchoring via the β-carboxyl of Asp. This study could provide insights into the synthesis challenges of compounds like "Boc-Asp-OH-15N" (Valero, Giralt, & Andreu, 1996).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJBMCZQVSQJDE-PYWYPUIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584369
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp-OH-15N

CAS RN

204523-15-9
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204523-15-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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